molecular formula C17H19N5O3S B12239423 6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one

6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one

Cat. No.: B12239423
M. Wt: 373.4 g/mol
InChI Key: YXWLZBLGLSDECX-UHFFFAOYSA-N
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Description

6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one is a complex organic compound that features a unique combination of benzothiazole, diazepane, and pyrimidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the diazepane moiety. The final step involves the coupling of the pyrimidinone ring under controlled conditions. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions are typically controlled to ensure selective reactions and high yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one

InChI

InChI=1S/C17H19N5O3S/c1-20-12-18-15(11-16(20)23)21-7-4-8-22(10-9-21)17-13-5-2-3-6-14(13)26(24,25)19-17/h2-3,5-6,11-12H,4,7-10H2,1H3

InChI Key

YXWLZBLGLSDECX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=CC1=O)N2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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